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Compound of Interest

Compound Name: 18-Hydroxytritriacontan-16-one

Cat. No.: B593528

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the *H and *3C Nuclear Magnetic
Resonance (NMR) spectra for the long-chain keto-alcohol, 18-Hydroxytritriacontan-16-one.
Due to the absence of experimentally acquired spectra in public databases for this specific
molecule, this guide leverages established principles of NMR spectroscopy, typical chemical
shift values for relevant functional groups, and computational prediction methodologies to
generate a reliable theoretical spectrum. This document is intended to serve as a reference for
the identification and characterization of this and similar long-chain aliphatic compounds.

Molecular Structure and Predicted Spectral Features

18-Hydroxytritriacontan-16-one (C3sHes02) is a long-chain aliphatic molecule containing a
ketone at position C-16 and a hydroxyl group at position C-18. The presence of these
functional groups and a chiral center at C-18 significantly influences the chemical environment
of nearby protons and carbons, leading to distinct signals in the NMR spectra.

The long saturated alkyl chains on either side of the central functional groups are expected to
produce a large, overlapping signal complex in the *H NMR spectrum and a series of closely
spaced signals in the 33C NMR spectrum. The key to the spectral interpretation lies in
identifying the unique signals associated with the carbons and protons alpha and beta to the
ketone and hydroxyl groups.
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Predicted *H NMR Data

The predicted tH NMR chemical shifts, multiplicities, and assignments for 18-
Hydroxytritriacontan-16-one are summarized in Table 1. The predictions are based on the
analysis of substituent effects and typical chemical shift ranges for similar functionalized
alkanes.

Table 1: Predicted *H NMR Chemical Shifts for 18-Hydroxytritriacontan-16-one (in CDCls)

Predicted Chemical

Atom Position . Multiplicity Integration
Shift (ppm)
H-18 ~3.8-4.0 Multiplet 1H
H-17 ~2.6-2.8 Multiplet 2H
H-15 ~24-25 Triplet 2H
H-19 ~15-1.6 Multiplet 2H
H-14 ~15-16 Multiplet 2H
H-2 to H-13 & H-20 to )
~1.2-14 Broad Multiplet 52H
H-32
H-1 & H-33 ~0.8-0.9 Triplet 6H
Variable (Broad )
OH Broad Singlet 1H

Singlet)

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration,
and temperature.

Predicted *C NMR Data

The predicted 3C NMR chemical shifts for 18-Hydroxytritriacontan-16-one are presented in
Table 2. The presence of the ketone and hydroxyl groups causes a significant downfield shift
for the adjacent carbons. Due to the length of the alkyl chains, many of the central methylene
carbons will have very similar chemical shifts, potentially leading to signal overlap.
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Table 2: Predicted 3C NMR Chemical Shifts for 18-Hydroxytritriacontan-16-one (in CDCI3)

Atom Position Predicted Chemical Shift (ppm)
C-16 (C=0) ~210 - 212

C-18 (CH-OH) ~70 - 72

C-17 ~48 - 50

c-15 ~42 - 44

C-19 ~38-40

C-14 ~24 - 26

C-2 to C-13 & C-20 to C-32 (Alkyl Chain) ~22-32

C-1 & C-33 (CH3) ~14

Methodologies for NMR Spectrum Prediction and
Acquisition
Computational Prediction Workflow

The prediction of NMR spectra for novel organic compounds relies on computational methods.
[1] These can range from empirical database-driven approaches to more computationally
intensive quantum mechanical calculations.[2] Modern strategies often employ machine
learning algorithms trained on large spectral databases to enhance accuracy.[3]
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1. Molecular Structure Input
(e.g., SMILES, MOL file)

i

2. Conformer Generation &
Energy Minimization

i

3. Quantum Mechanical Calculation
(e.g., DFT with GIAO method)

i

4. Isotropic Shielding Tensor Calculation

' :

5. Chemical Shift Prediction , :
(Referenced to TMS) 6. Coupling Constant Calculation

; :

7. Spectrum Generation
(Lorentzian line broadening)

!

Predicted NMR Spectrum
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Caption: Workflow for computational NMR spectrum prediction.

Experimental Protocol for NMR Spectrum Acquisition

The following provides a general methodology for acquiring high-resolution *H and 3C NMR
spectra of long-chain keto-alcohols like 18-Hydroxytritriacontan-16-one.
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e Sample Preparation:
o Weigh approximately 5-10 mg of the purified compound.

o Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a
standard 5 mm NMR tube. The choice of solvent is critical, and alternatives like methanol-
d4 or DMSO-de can be used depending on solubility and the need to observe
exchangeable protons.

o Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the
solvent for chemical shift calibration (6 = 0.00 ppm).

o Instrument Setup and Parameters:

o The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or
higher) to achieve better signal dispersion, which is crucial for resolving the overlapping
signals of the long alkyl chains.

o For *H NMR:

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.
o For 13C NMR:

» Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to ensure
each unique carbon appears as a singlet.

» Spectral Width: Approximately 220-240 ppm.

= Acquisition Time: 1-2 seconds.
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» Relaxation Delay: 2-5 seconds.

sensitive than 1H.

» Data Processing:

[e]

o

[¢]

o

[e]

o

Perform baseline correction.

Phase correct the spectrum manually or automatically.

proton-proton coupling information.

= Number of Scans: 1024-4096 or more, as 13C has a low natural abundance and is less

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Calibrate the chemical shift scale using the TMS signal (or the residual solvent signal).
Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) in the *H spectrum to deduce

Logical Relationships in Spectral Interpretation

The interpretation of the predicted spectra follows a logical pathway that connects the

molecular structure to the observed (or predicted) signals. This involves analyzing the number

of signals, their chemical shifts, integration (for *H), and multiplicities (for *H).
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Caption: Logical connections between molecular structure and NMR spectral data.

This guide provides a foundational prediction for the NMR spectra of 18-Hydroxytritriacontan-
16-one. Experimental verification is essential for confirming these predictions and for the
definitive structural elucidation of this compound. The provided methodologies offer a robust
framework for both the computational prediction and experimental acquisition of NMR data for
this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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